molecular formula C24H28O2Si B8155164 1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol

1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol

Cat. No.: B8155164
M. Wt: 376.6 g/mol
InChI Key: DZGDTFPYSCICMK-UHFFFAOYSA-N
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Description

1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol is a chemical compound that features a phenyl group, a tert-butyldiphenylsiloxy group, and an ethanol moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .

Preparation Methods

The synthesis of 1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol typically involves the reaction of phenylmagnesium bromide with tert-butyldiphenylsilyl chloride, followed by the addition of ethanol. The reaction conditions usually require an inert atmosphere, such as argon or nitrogen, and the use of a dry solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography .

Chemical Reactions Analysis

1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol is widely used in scientific research, particularly in:

    Chemistry: It serves as a protecting group for alcohols, allowing for selective reactions to occur without interference from the hydroxyl group.

    Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It is involved in the development of drug candidates and the synthesis of complex molecules with potential therapeutic applications.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol primarily involves its role as a protecting group. The tert-butyldiphenylsiloxy group stabilizes the hydroxyl group, preventing it from participating in unwanted reactions. This stability is due to the steric bulk and electronic properties of the tert-butyldiphenylsiloxy group, which shield the hydroxyl group from nucleophilic and electrophilic attacks .

Comparison with Similar Compounds

1-Phenyl-2-(tert-butyldiphenylsiloxy)ethanol is unique compared to other similar compounds due to its increased stability towards acidic hydrolysis and nucleophilic species. Similar compounds include:

    tert-Butyldimethylsilyl (TBDMS) ethers: These are less stable under acidic conditions compared to tert-butyldiphenylsiloxy ethers.

    Triisopropylsilyl (TIPS) ethers: These offer similar stability but are bulkier, making them less versatile in some synthetic applications.

    Trimethylsilyl (TMS) ethers: These are more easily removed but less stable under a variety of conditions.

This compound stands out due to its balance of stability and ease of removal, making it a preferred choice in many synthetic routes.

Properties

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxy-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2Si/c1-24(2,3)27(21-15-9-5-10-16-21,22-17-11-6-12-18-22)26-19-23(25)20-13-7-4-8-14-20/h4-18,23,25H,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGDTFPYSCICMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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